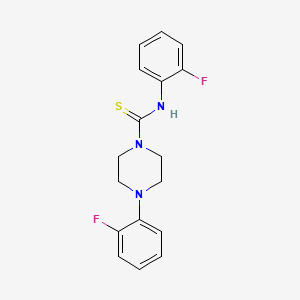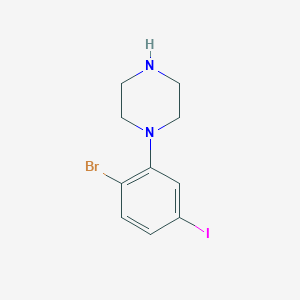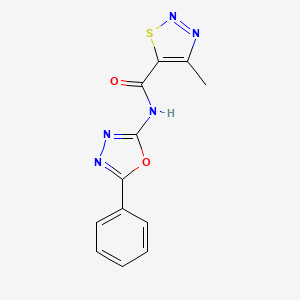![molecular formula C17H18N4O2S B2954366 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171669-47-8](/img/structure/B2954366.png)
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyrazole ring, and a cyclopropane ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Cyclopropane is a type of hydrocarbon molecule that is characterized by a three-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, pyrazole, and cyclopropane rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole and pyrazole rings could potentially undergo reactions like electrophilic substitution or addition, while the cyclopropane ring could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole, pyrazole, and cyclopropane rings could affect its polarity, solubility, and stability .科学的研究の応用
Synthesis and Molecular Modeling in Anti-tumor Agents
A study by Nassar et al. (2015) outlined an efficient method for obtaining related compounds through condensation reactions, which furnished a series of derivatives including pyrazolo[3,4-d]pyrimidine and pyrazole-4-glucoside. These compounds were evaluated for their effects on mouse and human cancer cell lines, with significant results observed in colon and breast cancer lines. This indicates a potential application of these compounds in cancer research and treatment (Nassar, Atta-Allah, & Elgazwy, 2015).
Fluorescent Dyes for Scientific Research
Witalewska et al. (2019) utilized similar compounds as building blocks in the synthesis of various fluorescent dyes. These dyes display fluorescence across a wide spectrum (412–672 nm) and demonstrate properties like excited state proton transfer and intramolecular charge transfer. This suggests their utility in scientific research where fluorescence and color-tuning are essential, such as in biological imaging and analytical chemistry (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cytotoxicity Studies for Cancer Research
Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including compounds structurally related to the queried chemical, and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to understanding the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial Applications
A study by Raju et al. (2010) focused on synthesizing derivatives similar to the queried compound and evaluating their antibacterial and antifungal activities. This research is crucial in the development of new antimicrobial agents, potentially addressing the increasing issue of antibiotic resistance (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Antibacterial Agents and Cytotoxicity
Palkar et al. (2017) synthesized novel analogs of related compounds and evaluated their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds were assessed for cytotoxic activity against mammalian cell lines, indicating their potential as non-cytotoxic antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
作用機序
Target of Action
Compounds with a similar benzothiazole structure have been reported to exhibit antibacterial activity . They are known to interact with various bacterial proteins, disrupting their normal function and leading to the death of the bacteria .
Mode of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity by interacting with bacterial proteins . This interaction disrupts the normal function of these proteins, leading to the death of the bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of bacterial proteins, which could potentially disrupt various biochemical pathways within the bacteria .
Result of Action
The result of the compound’s action is the disruption of normal bacterial protein function, leading to the death of the bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by disrupting specific signaling pathways that are essential for cell growth and survival . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular behavior. For instance, the compound’s interaction with kinases can lead to the phosphorylation or dephosphorylation of target proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, at therapeutic doses, the compound can inhibit tumor growth in animal models, whereas at higher doses, it may exhibit toxic effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
特性
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-23-12-5-4-6-13-15(12)19-17(24-13)21-14(9-10(2)20-21)18-16(22)11-7-8-11/h4-6,9,11H,3,7-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESBNSGDXKSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2954283.png)


![7-Hydroxy-5-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2954287.png)
![methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B2954289.png)


![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2954298.png)


![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)
![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)
